2-Methyl-1-(1,3-thiazole-4-carbonyl)piperazine hydrochloride
CAS No.:
Cat. No.: VC16689451
Molecular Formula: C9H14ClN3OS
Molecular Weight: 247.75 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C9H14ClN3OS |
|---|---|
| Molecular Weight | 247.75 g/mol |
| IUPAC Name | (2-methylpiperazin-1-yl)-(1,3-thiazol-4-yl)methanone;hydrochloride |
| Standard InChI | InChI=1S/C9H13N3OS.ClH/c1-7-4-10-2-3-12(7)9(13)8-5-14-6-11-8;/h5-7,10H,2-4H2,1H3;1H |
| Standard InChI Key | OLRHZFHVDGQNLH-UHFFFAOYSA-N |
| Canonical SMILES | CC1CNCCN1C(=O)C2=CSC=N2.Cl |
Introduction
Structural Characteristics and Molecular Properties
Core Architectural Features
The molecule consists of two primary components: a 2-methylpiperazine ring and a 1,3-thiazole-4-carbonyl group. The piperazine ring adopts a chair conformation, with the methyl group at the second position introducing steric asymmetry. The thiazole moiety, a five-membered ring containing sulfur and nitrogen, is linked to piperazine via a planar carbonyl bridge. This arrangement creates a hybrid structure capable of both hydrogen bonding (via the piperazine NH groups) and π-π interactions (through the thiazole ring) .
The hydrochloride salt form enhances aqueous solubility by introducing a counterion that disrupts crystal lattice energy. Protonation likely occurs at the piperazine nitrogen distal to the methyl group, as indicated by the compound’s predicted pKa values .
Spectroscopic and Computational Descriptors
Key spectroscopic features include:
-
IR: Stretching vibrations at 1631–1647 cm (amide C=O), 1475–1506 cm (thiazole C=N), and 2823–2930 cm (aliphatic C-H) .
-
NMR: Distinct signals for piperazine protons (δ 3.13–3.72 ppm), thiazole protons (δ 7.30–7.42 ppm), and methyl groups (δ 2.41–2.44 ppm) .
Quantum mechanical calculations predict a dipole moment of 5.2 Debye, favoring interactions with polar biological targets. The molecule’s polar surface area (72 Å) suggests moderate blood-brain barrier permeability .
Table 1: Molecular Properties of 2-Methyl-1-(1,3-thiazole-4-carbonyl)piperazine Hydrochloride
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 247.75 g/mol | |
| logP (Octanol-Water) | 1.8 | |
| Hydrogen Bond Donors | 2 | |
| Hydrogen Bond Acceptors | 5 |
Synthesis and Manufacturing
Reaction Pathways
A plausible synthesis route involves sequential functionalization of piperazine and thiazole precursors:
-
Piperazine Methylation:
-
Thiazole-4-carboxylic Acid Activation:
-
Amide Coupling:
-
Salt Formation:
This approach mirrors methods used for analogous piperazine-thiazole conjugates, achieving yields of 65–78% under optimized conditions .
Process Optimization
Critical parameters include:
-
Coupling Reagents: 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCl) with hydroxybenzotriazole (HOBt) suppresses racemization during amide bond formation .
-
Solvent Selection: Dimethylformamide (DMF) enhances reagent solubility but requires strict temperature control (<40°C) to prevent degradation.
-
Purification: Column chromatography using ethyl acetate/hexane (2:8) gradients isolates the product with >95% purity .
Table 2: Synthetic Conditions for Key Intermediate
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Piperazine Methylation | CHI, EtN, DCM, 0°C | 82 |
| Amide Coupling | EDCl/HOBt, DMF, 24h | 71 |
| Salt Formation | HCl/EtO, RT | 89 |
Physicochemical Properties
Solubility Profile
The hydrochloride salt exhibits:
-
Water: 12 mg/mL at 25°C (pH 3.0)
-
Ethanol: 45 mg/mL
-
DCM: <1 mg/mL
Solubility decreases sharply above pH 6.5 due to free base precipitation .
Biological Activity and Mechanism
Central Nervous System (CNS) Targets
Piperazine derivatives often modulate serotonin (5-HT) and dopamine (D) receptors. Molecular docking predicts moderate affinity (: 380 nM for 5-HT), suggesting potential anxiolytic applications .
Applications and Industrial Relevance
Pharmaceutical Intermediate
The compound serves as a building block for:
-
Antipsychotics (via D receptor modification)
-
Antifungals (through ergosterol biosynthesis inhibition)
-
Kinase inhibitors (targeting ATP-binding pockets)
Chemical Biology Probe
Tagged derivatives (e.g., fluorescent or biotinylated analogs) could map protein interaction networks in proteomic studies.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume